methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate
Overview
Description
“Methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate” is a complex organic compound . It contains a benzyloxycarbonyl group, which is an organyl group of formula ‒COOCH2Ph .
Synthesis Analysis
The synthesis of such compounds often involves the use of benzyloxycarbonyl groups as protecting groups in complex syntheses . Protodeboronation of alkyl boronic esters has been reported as a method for the synthesis of similar compounds .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzyloxycarbonyl group is an important component of the molecule .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For instance, the benzyloxycarbonyl group can be removed via hydrogenolysis . Additionally, the compound may undergo oxidation and reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. As a complex organic compound, it would likely have unique properties related to its polarity, solubility, and reactivity .Scientific Research Applications
Enantioselective Synthesis
Methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate has been involved in research focusing on enantioselective synthesis. For example, a related compound, methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, was synthesized with high optical purity through a palladium-catalyzed amide coupling process. This highlights the compound's relevance in stereoselective synthesis processes, which are crucial for producing optically active compounds in medicinal chemistry (Magata et al., 2017).
Synthesis and Anticancer Activity
Studies on derivatives of 1,3-oxazole-4-carboxylates, such as the synthesis of new 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates, have revealed their potential in anticancer screening. These derivatives showed promising results in in vitro screening against various cancer cell lines, indicating the potential of this compound derivatives in oncological research (Pilyo et al., 2020).
Synthesis of Functional Derivatives
Research has also focused on synthesizing functional derivatives based on the oxazole structure. For instance, the synthesis of methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids and their subsequent transformations into other functional compounds exemplifies the versatility of this compound in chemical synthesis (Prokopenko et al., 2010).
Inhibitory Activity on Blood Platelet Aggregation
Compounds structurally related to this compound have been studied for their potential in inhibiting blood platelet aggregation. This research is crucial for developing new therapeutics in cardiovascular diseases (Ozaki et al., 1983).
Catalyst- and Solvent-Free Synthesis
Another notable application is in catalyst- and solvent-free synthesis processes. For example, a related compound, (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone, was synthesized using a microwave-assisted Fries rearrangement, demonstrating the utility of such compounds in green chemistry (Moreno-Fuquen et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 5-methyl-2-[(1S)-3-methylsulfanyl-1-(phenylmethoxycarbonylamino)propyl]-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-12-15(17(21)23-2)20-16(25-12)14(9-10-26-3)19-18(22)24-11-13-7-5-4-6-8-13/h4-8,14H,9-11H2,1-3H3,(H,19,22)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFJQLWBQLCECL-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(CCSC)NC(=O)OCC2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@H](CCSC)NC(=O)OCC2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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